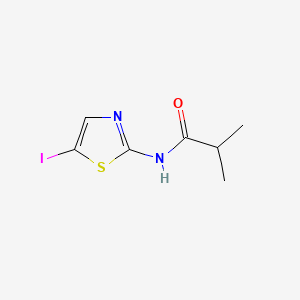
Iron (III) oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron (III) oxalate, also known as ferric oxalate, refers to inorganic compounds with the formula Fe2(C2O4)3 (H 2 O) x . It is a transition metal complex consisting of an iron atom in the +3 oxidation state and three bidentate oxalate ions C2O2− 4 anions acting as ligands .
Synthesis Analysis
Ferric oxalate may be produced by the reaction of iron (III) hydroxide and a solution of oxalic acid: 2Fe (OH)3 + 3H2C2O4 → Fe2(C2O4)3 + 6H2O . Another synthesis method involves the oxidation of iron (II) to iron (III) using hydrogen peroxide before the oxalate ion binds to it .Molecular Structure Analysis
Iron (III) oxalate is a coordination polymer with varying degrees of hydration . The coordination complex with the formula [Fe (C2O4)3]3- forms a variety of salts .Physical And Chemical Properties Analysis
Iron (III) oxide, also known as hematite, is an inorganic compound with a trigonal crystal system . The molecular weight of Fe (III) oxide is 159.69 g/mol, with a melting point of 156°C and a density of 5.25 g/cm³ .Applications De Recherche Scientifique
Photoactive Properties in Natural Systems
Iron (III) oxalate is a notable photoactive metal organic complex, prominently found in natural systems. Its high absorbance and reaction quantum yield make it an essential substance for quantifying photon flux. The photolysis of iron (III) oxalate is not thoroughly understood, which has triggered extensive research to comprehend its mechanism, especially in relation to CO2 production. A study by Mangiante et al. (2017) utilized pump/probe mid-infrared transient absorption spectroscopy to examine the photolysis reaction, shedding light on the sub-picosecond intramolecular electron transfer from oxalate to iron, leading to various intermediate products and ultimately forming solvated CO2(aq) (Mangiante et al., 2017).
Role in Tropospheric Aqueous Chemistry
The interaction of iron (III) oxalate with other substances in the atmosphere, particularly its photodissociation to produce iron (II) and carbon dioxide anion radical, is a potential source of oxidants in tropospheric aqueous chemistry. This was explored in a study by Thomas et al. (2016), which investigated the photodissociation of aqueous iron (III) oxalate complexes and their role in the oxidation of dissolved organic matter within aqueous aerosols. The study highlighted the rapid oxidation of glycolaldehyde to various products, indicating the potential of iron (III) oxalate in atmospheric chemistry (Thomas et al., 2016).
Influence on Iron Dissolution and Synergistic Effects
Iron (III) oxalate demonstrates significant interactions with other substances, influencing iron dissolution. Loring et al. (2008) reported that oxalate can promote the dissolution of goethite in the presence of siderophores secreted by plants and microorganisms. However, it was observed that dissolved Fe(III) concentrations do not increase as expected because Fe(III)-oxalate complexes tend to readsorb to the mineral surface, forming a highly mobile and reactive iron pool, crucial for the dissolution process (Loring et al., 2008).
Photodegradation Agent
The [Fe(Ox)3]3- complex, a form of iron (III) oxalate, has been studied for its application in the photodegradation of persistent organic contaminants in neutral aqueous solutions. The efficiency of this system depends on the initial concentrations of the oxalate ion, highlighting its potential in water treatment procedures, especially when reactors with long optical paths are used. The study by Pozdnyakov et al. (2018) provides valuable insights into the application of the [Fe(Ox)3]3- system in the degradation of 2,4-dichlorophenoxybutanoic acid, revealing its high efficiency and the dynamics involved in the process (Pozdnyakov et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
iron;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Fe/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDVHKFBLMHJIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Fe].[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Fe2O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron (III) oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

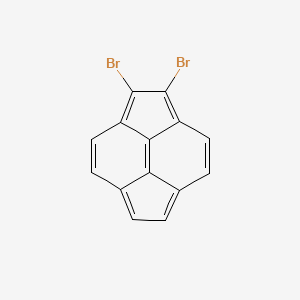
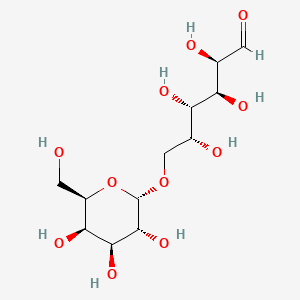
![3-(Chloroacetyl)-1-methyl-2-oxylatoimidazo[1,2-a]pyridin-1-ium](/img/structure/B576722.png)
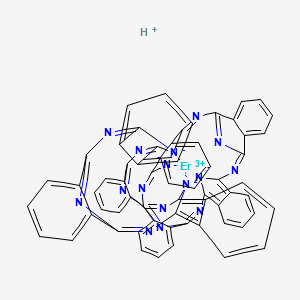

![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,exo,exo-(8CI)](/img/no-structure.png)

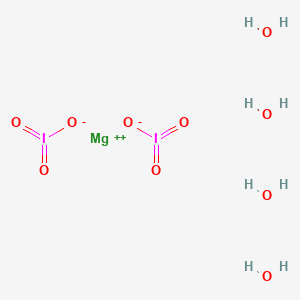
![1-[(9S,10R,11R,12Z,17S)-12-(2-hydroxyethylidene)-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone](/img/structure/B576734.png)

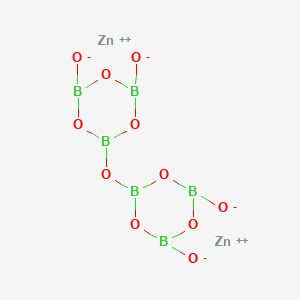
![8H-Thiopyrano[3,2-g][1,3]benzothiazole](/img/structure/B576738.png)
